1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
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Description
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
Compounds with structures similar to the one mentioned have been explored for their antimycobacterial activity. For instance, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, highlighting the potential of these compounds in developing new antimycobacterial agents (Lv et al., 2017). Another study described imidazo[1,2-a]pyridine-8-carboxamides as a new antimycobacterial lead, further emphasizing the relevance of such compounds in tuberculosis research (Ramachandran et al., 2013).
Antiviral Activity
Research into related compounds has also indicated potential antiviral activities. For example, various imidazo and pyrazole derivatives have been evaluated for their effects against different viral infections, suggesting the broad applicability of these compounds in antiviral drug development (De Clercq, 2009).
Anti-Inflammatory and Antihistaminic Activities
Some derivatives exhibit anti-inflammatory and antihistaminic properties, which could make them candidates for treating conditions like atopic dermatitis and allergic rhinitis. A study on [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines found that certain compounds were effective in inhibiting eosinophil infiltration and exhibited potent antihistaminic activity (Gyoten et al., 2003).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-9-16(26-22-12)19-17(25)13-3-2-7-23(10-13)14-4-5-15(21-20-14)24-8-6-18-11-24/h4-6,8-9,11,13H,2-3,7,10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHNZECIHCFHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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